1-Diethoxyphosphorylhexane

Description

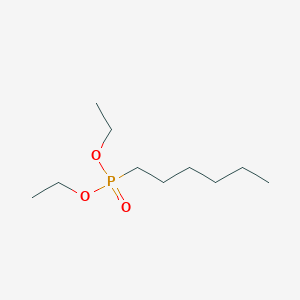

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphorylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O3P/c1-4-7-8-9-10-14(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUJWLDQIIFQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167209 | |

| Record name | Hexylphosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16165-66-5 | |

| Record name | Diethyl P-hexylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16165-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylphosphonic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016165665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylphosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Organophosphorus Chemistry and Phosphonates

Organophosphorus chemistry, the study of organic compounds containing phosphorus, has yielded molecules of immense practical and academic importance. researchgate.netchemicalbook.com These compounds are integral to numerous biological processes; for instance, adenosine (B11128) triphosphate (ATP) is a key organophosphate that drives energy-requiring processes in all known forms of life. nih.gov The versatility of phosphorus, with its variable oxidation states and coordination numbers, allows for the synthesis of a diverse range of structures with tailored properties. researchgate.net

Phosphonates are a prominent class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. nih.govorganic-chemistry.org This C-P bond is notably stable, contributing to the unique chemical and physical properties of these molecules. organic-chemistry.org Phosphonates have been investigated for a wide range of applications, including as enzyme inhibitors, antiviral agents, and in the development of novel materials. chemicalbook.comnih.gov Their ability to act as mimics of phosphates while exhibiting enhanced stability towards hydrolysis makes them particularly interesting in biological and medicinal chemistry research. nih.gov

General Overview of Diethoxyphosphorylalkane Research Trajectories

Established Synthetic Routes and Strategies

Traditional methods for synthesizing this compound are characterized by their robustness and well-documented procedures. These routes form the foundation of organophosphorus chemistry and continue to be widely used in research and industry.

The Michaelis-Arbuzov reaction is the foremost and most common method for synthesizing this compound. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a trialkyl phosphite (B83602), typically triethyl phosphite, with a hexyl halide. nih.gov The process is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt as an intermediate. wikipedia.org This intermediate subsequently undergoes dealkylation, where the halide anion attacks one of the ethyl groups of the phosphite, yielding the final product, this compound, and an ethyl halide byproduct. wikipedia.org

The choice of the hexyl halide is crucial, with reactivity following the order of 1-iodohexane (B118524) > 1-bromohexane (B126081) > 1-chlorohexane. Consequently, bromo- and iodo-derivatives are preferred for their higher reaction rates and yields. The reaction is typically performed by heating the neat reactants, though high-boiling point solvents can also be utilized. For less reactive halides like 1-chlorohexane, the addition of a catalytic amount of an iodide salt can facilitate the reaction.

A related approach is the Michaelis-Becker reaction, which employs a dialkyl phosphite, such as diethyl phosphite, and a strong base to generate a phosphonate anion. This anion then displaces the halide from the hexyl halide.

Table 1: Comparative Yields in the Michaelis-Arbuzov Synthesis of this compound

| Reactant 1 | Reactant 2 | Conditions | Yield (%) |

| 1-Bromohexane | Triethyl phosphite | Conventional Heating, Reflux | ~85-95 |

| 1-Iodohexane | Triethyl phosphite | Conventional Heating, 120°C | ~90-98 |

| 1-Chlorohexane | Triethyl phosphite | Heating, NaI catalyst | ~75-85 |

| 1-Bromohexane | Triethyl phosphite | Microwave Irradiation | >90 |

Yields are approximate and can vary based on specific reaction conditions and scale.

Radical-mediated pathways offer an alternative to the ionic mechanisms of the Michaelis-Arbuzov reaction. These methods typically involve the generation of either a phosphorus-centered radical or an alkyl radical to forge the C-P bond. One common strategy is the radical addition of a phosphonyl radical (generated from diethyl phosphite) to an alkene like 1-hexene. This reaction is usually initiated by peroxides or UV light.

More recent advancements focus on the phosphonylation of alkyl radicals. nih.gov For instance, alkyl radicals generated from carboxylic acids or alkylboronates can be trapped by specialized phosphorus reagents. nih.govacs.org A novel phosphorus radical trap, benzhydryl-catechol-phosphite (BecaP), has been developed to efficiently capture alkyl radicals under mild photoredox conditions. acs.org This approach allows for the conversion of various alkyl precursors into their corresponding phosphonates with good to excellent yields. nih.gov Another method involves the copper-catalyzed cross-coupling of alkyl radicals, generated from aliphatic acids, with phosphorus radicals from H-P(O) compounds. organic-chemistry.org

Modern synthetic chemistry has introduced transition metal-catalyzed cross-coupling reactions as a powerful tool for C-P bond formation. organic-chemistry.orgsustech.edu.cn These methods offer high efficiency and functional group tolerance. The Hirao reaction, a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide, has been extended to include alkyl halides.

Recent research has focused on the development of copper- and palladium-catalyzed systems for the coupling of C(sp³)-hybridized carbons with phosphorus compounds. organic-chemistry.orgrsc.org For example, copper-catalyzed cross-coupling of alkyl and phosphorus radicals provides a direct route to alkylated phosphorus compounds. organic-chemistry.org Similarly, palladium-catalyzed reactions have been developed for the oxidative coupling of C(sp³)–H bonds with H-phosphonates, although this is often directed by a chelating group and may not be directly applicable to simple alkanes. rsc.org These catalytic methods represent a significant step forward, enabling the formation of C(sp³)–P bonds under milder conditions than traditional methods. sustech.edu.cnresearchgate.net

Emerging Synthetic Principles

The field of chemical synthesis is increasingly driven by the principles of efficiency, selectivity, and sustainability. These emerging concepts are being applied to the synthesis of phosphonates like this compound, paving the way for more advanced and environmentally responsible manufacturing processes.

Green chemistry aims to reduce the environmental impact of chemical processes. In phosphonate synthesis, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Michaelis-Arbuzov reaction, often leading to higher yields and cleaner reaction profiles. nih.govrsc.org

Solvent-free, or neat, reaction conditions are another hallmark of green chemistry, eliminating the need for potentially hazardous solvents and simplifying product purification. acs.org Ultrasound-assisted methods have also been explored, as sonication can promote reactions at lower temperatures, thereby saving energy. acs.org The development of syntheses that utilize water as a solvent or promoter is also a key area of research, further enhancing the environmental credentials of these reactions. organic-chemistry.org

Table 2: Green Chemistry Metrics for Phosphonate Synthesis

| Method | Key Advantage | Typical Conditions |

| Microwave-Assisted | Reduced reaction time, improved yield | Sealed vessel, 150-200°C, minutes |

| Solvent-Free | No solvent waste, simplified work-up | Neat reactants, thermal or microwave heating |

| Ultrasound-Assisted | Energy efficiency, lower temperatures | Sonication bath, 25-50°C |

| Water-Promoted | Environmentally benign solvent | Aqueous medium, often with a catalyst |

The development of catalytic methods is a cornerstone of modern organic synthesis, offering pathways to products with high selectivity and efficiency. While the classical Michaelis-Arbuzov reaction is often thermally driven and stoichiometric, catalytic versions are emerging. Lewis acids can be used to promote the reaction at lower temperatures.

More advanced catalytic systems are being developed to provide greater control over the synthesis. rsc.orgmdpi.commdpi.com For instance, zinc-based catalysts have been shown to be effective for the phosphonylation of alcohols under mild conditions. rsc.org The direct catalytic conversion of C-H bonds into C-P bonds is a major goal, and progress has been made using palladium catalysts, although this often requires a directing group. rsc.org The ultimate aim is to develop catalysts that can selectively activate a specific C-H bond in a molecule like hexane (B92381) and convert it into a C-P bond, which would represent a major breakthrough in synthetic efficiency.

Advanced Reagent Development in Phosphonate Formation

The field of organophosphorus chemistry has seen significant progress in the development of advanced reagents and catalysts that enable more efficient, selective, and environmentally benign syntheses of phosphonates. These developments have largely focused on creating novel catalytic systems for fundamental C-P bond-forming reactions, such as hydrophosphonylation and cross-coupling.

A major area of advancement is in the catalytic hydrophosphonylation of unsaturated compounds (the Pudovik or Abramov reaction), which involves the addition of H-phosphonates to carbonyls or imines. researchgate.netdoi.org While traditionally performed using stoichiometric bases, modern methods employ highly efficient catalysts. Organocatalysis has emerged as a particularly powerful strategy. For instance, chiral squaramide-based catalysts and triaminoiminophosphoranes have been developed for the asymmetric hydrophosphonylation of aldehydes, affording α-hydroxy phosphonates in high yields and excellent enantioselectivities. csic.escore.ac.uk These catalysts often operate through hydrogen bonding interactions to activate the substrates and control the stereochemical outcome. core.ac.uk

Transition metal catalysis has also evolved significantly. Ruthenium, titanium, and various lanthanide complexes have been shown to be effective catalysts for the hydrophosphonylation of aldehydes and ketones. doi.orgrsc.org For example, cyclopentadienyl (B1206354) ruthenium(II) complexes can catalyze the addition of diethyl phosphite to aldehydes with high chemoselectivity under solvent-free conditions. doi.org Copper-catalyzed C-P cross-coupling reactions, often using ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine, have become popular due to the low cost and toxicity of copper compared to palladium. rsc.org These systems have proven effective for coupling aryl halides with secondary phosphines and phosphites. rsc.org

More recently, electrochemical methods have been introduced as a green and innovative approach to C-P bond formation. beilstein-journals.org These reactions can proceed without the need for chemical oxidants or reductants, often under mild conditions. For example, a nickel-catalyzed electrochemical coupling of alkenes with phosphonates has been reported, with molecular hydrogen as the only byproduct. beilstein-journals.org Similarly, electrochemical protocols have been developed for the synthesis of α-hydroxyphosphine oxides from diphenylphosphine (B32561) and aldehydes or ketones at room temperature. beilstein-journals.org These methods represent a shift towards more sustainable synthetic practices in organophosphorus chemistry.

| Reagent/Catalyst Class | Specific Example | Application | Key Advantage |

|---|---|---|---|

| Organocatalyst | Squaramides | Asymmetric hydrophosphonylation of aldehydes. core.ac.uk | High enantioselectivity, metal-free. |

| Organocatalyst | Chiral Aminophosphonium Salts | Asymmetric hydrophosphonylation of ynones. rsc.org | High nucleophilicity and stereocontrol. rsc.org |

| Transition Metal Catalyst | Cyclopentadienyl Ruthenium(II) Complexes | Hydrophosphonylation of aldehydes. doi.org | High activity, reusable, solvent-free conditions. doi.org |

| Transition Metal Catalyst | Copper(I) with Ligands (e.g., 1,10-phenanthroline) | Cross-coupling of aryl halides with diethyl phosphonate. rsc.org | Low cost and less toxic than Pd/Ni catalysts. rsc.org |

| Electrochemical System | Nickel Foam Electrodes with KI Electrolyte | Synthesis of α-hydroxyphosphine oxides. beilstein-journals.org | Metal catalyst-free, room temperature, uses air. beilstein-journals.org |

Reactivity and Chemical Transformations of 1 Diethoxyphosphorylhexane

Role as a Versatile Synthetic Intermediate

1-Diethoxyphosphorylhexane, also known as diethyl hexylphosphonate, serves as a valuable and versatile intermediate in organic synthesis. Its utility stems from the reactivity of the phosphonate (B1237965) functional group and the attached hexyl chain. The phosphorus center and its adjacent methylene (B1212753) group (the α-carbon) are the primary sites of chemical reactivity, allowing for a range of transformations.

The key features that define its role as a synthetic intermediate include:

Carbon-Carbon Bond Formation: The protons on the carbon adjacent to the phosphonate group are acidic and can be removed by a strong base. This generates a nucleophilic carbanion that is central to forming new carbon-carbon bonds, most notably through olefination reactions.

Functional Group Interconversion: The diethyl phosphonate ester can be readily converted into the corresponding phosphonic acid. This transformation alters the molecule's chemical and physical properties, such as polarity and acidity, opening pathways to different derivatives and applications, like acting as capping agents for nanoparticles or as components in materials science. lookchem.com

Stable and Modifiable Backbone: The six-carbon alkyl chain provides a stable, non-polar backbone that can be incorporated into larger target molecules.

These reactive characteristics allow this compound to be a building block for more complex structures, enabling chain elongation and the introduction of the phosphonate moiety or its derivatives into a variety of molecular frameworks.

**3.2. Carbon-Carbon Bond Forming Reactions

One of the most significant applications of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification of the Wittig reaction. wikipedia.org This reaction involves the olefination of aldehydes or ketones to form alkenes. nrochemistry.comalfa-chemistry.com In this process, this compound is first deprotonated at the α-carbon using a strong base (e.g., sodium hydride, n-butyllithium) to generate a phosphonate-stabilized carbanion. This carbanion is more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org

The generated nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of an oxaphosphetane intermediate, which subsequently decomposes to yield an alkene and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during aqueous workup. wikipedia.orgalfa-chemistry.com

A key advantage of the HWE reaction using alkylphosphonates like this compound is its stereoselectivity. The reaction with aldehydes typically yields predominantly the (E)-alkene (trans-isomer). wikipedia.orgmdpi.com This selectivity arises from thermodynamic control, where the transition state leading to the E-isomer is sterically favored and lower in energy. nrochemistry.com The degree of (E)-selectivity can be influenced by several factors, as detailed in the table below.

Table 1: Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction

| Factor | Condition Favoring (E)-Alkene | Rationale |

|---|---|---|

| Aldehyde Structure | Increased steric bulk | Encourages the formation of the less-hindered trans-intermediate. wikipedia.org |

| Temperature | Higher reaction temperatures | Allows for equilibration to the more thermodynamically stable (E)-pathway intermediates. wikipedia.org |

| Cation | Lithium > Sodium > Potassium | The nature of the metal cation can influence the geometry of the intermediates. wikipedia.org |

| Phosphonate Structure | Standard diethyl esters | While modifications exist for (Z)-selectivity (e.g., Still-Gennari), standard phosphonates favor (E)-olefins. mdpi.com |

This table summarizes general findings for the HWE reaction, which are applicable to reagents like this compound.

The carbanion generated from this compound can also participate in nucleophilic additions analogous to the first step of an aldol (B89426) reaction. researchgate.netlibretexts.org An aldol reaction fundamentally involves the addition of an enolate (a carbon nucleophile) to a carbonyl compound. wikipedia.orgsrmist.edu.in Similarly, after deprotonation of the α-carbon with a strong base, the resulting nucleophilic anion of this compound can attack the carbonyl group of an aldehyde or ketone.

This "phospha-aldol" type reaction results in the formation of a β-hydroxyphosphonate. The reaction shares a mechanistic parallel with the classic aldol reaction, where a new carbon-carbon bond is formed between the α-carbon of the phosphonate and the carbonyl carbon of the electrophile. libretexts.org

Carbanion Formation: A strong base abstracts an α-proton from this compound to create a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, and subsequent protonation of the resulting alkoxide during workup yields the final β-hydroxyphosphonate product.

The success and efficiency of this reaction depend on the choice of base and reaction conditions, which must be strong enough to deprotonate the alkylphosphonate without promoting undesirable side reactions.

While the P-C bond in this compound is robust, the broader class of phosphonates is intrinsically linked to cross-coupling chemistry, primarily through their synthesis. researchgate.net Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for forming C–P bonds to create phosphonates. researchgate.net

Key synthetic routes include:

Michaelis-Arbuzov Reaction: This classic method involves the reaction of a trialkyl phosphite (B83602) with an organic halide. While not technically a cross-coupling reaction, its nickel-catalyzed variant, the Tavs reaction, is used for the phosphonylation of aryl bromides. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used to couple H-phosphonates or related phosphorus compounds with aryl or vinyl halides/triflates. This allows for the synthesis of arylphosphonates and vinylphosphonates. researchgate.net

Copper-Catalyzed Cross-Coupling: Copper-based catalysts have also proven effective for the formation of C-P bonds, particularly in the reaction of phosphites with certain organic halides. researchgate.net

Although these reactions are typically used to synthesize phosphonates rather than being a transformation of this compound itself, they represent a critical aspect of the reactivity of the phosphonate chemical class. The synthesis of novel phosphonates through these methods highlights the importance of cross-coupling in accessing diverse organophosphorus compounds.

Functional Group Interconversions and Derivatization Strategies

A primary derivatization strategy for this compound is the hydrolysis of its diethyl ester groups to form the corresponding 1-hexylphosphonic acid. lookchem.com This transformation is crucial as it converts the neutral, organic-soluble ester into an acidic, more polar compound that can be used in aqueous systems or as a ligand for metal oxides. lookchem.comrsc.org

The hydrolysis is most commonly and efficiently achieved by reacting the phosphonate ester with a silyl (B83357) halide, followed by solvolysis. The use of bromotrimethylsilane (B50905) (TMSBr) is a well-established method for the dealkylation of dialkyl phosphonates under mild, neutral conditions. tandfonline.commdpi.com

The mechanism proceeds in two stages:

Silylation: The phosphonate ester is treated with TMSBr. The oxygen of the ethoxy group attacks the silicon atom of TMSBr, while the bromide ion attacks the ethyl group in an SN2 reaction, cleaving the C-O bond. This forms a silylated phosphonate intermediate and releases bromoethane. This process occurs for both ester groups.

Hydrolysis/Methanolysis: The resulting bis(trimethylsilyl) phosphonate intermediate is then treated with a protic solvent like methanol (B129727) or water. This step rapidly hydrolyzes the silyl ether bonds to yield the final phosphonic acid and regenerates a volatile silane (B1218182) byproduct. tandfonline.com

This two-step, one-pot procedure is highly effective and avoids the harsh acidic or basic conditions that might be incompatible with other functional groups on more complex molecules. rsc.orgtandfonline.com

Table 2: Common Reagents for the Hydrolysis of Diethyl Phosphonates

| Reagent System | Typical Conditions | Product | Notes |

|---|---|---|---|

| TMSBr, then MeOH | 1. TMSBr in CH₂Cl₂ at room temp. 2. Evaporation, then addition of Methanol (MeOH). | Phosphonic Acid | Highly efficient and mild method suitable for various substrates. rsc.orgtandfonline.com |

| Conc. HCl | Reflux with excess concentrated hydrochloric acid. | Phosphonic Acid | Harsher conditions, but effective for simple, robust molecules. lookchem.com |

Modifications of the Alkyl Chain

The hexyl chain of this compound is a largely unactivated hydrocarbon chain, making its selective functionalization a chemical challenge. However, several strategies can be envisioned or have been applied to similar long-chain alkylphosphonates to introduce functional groups onto the alkyl backbone. These modifications are crucial for elaborating the structure of the initial phosphonate and for preparing precursors for more complex molecular architectures.

One of the most significant challenges in the modification of the alkyl chain is achieving regioselectivity. The terminal methyl group (C-6) and the various methylene groups (C-1 to C-5) exhibit different reactivities, with the C-H bonds of the methylene groups being slightly weaker than those of the terminal methyl group. Nevertheless, selective functionalization of the terminal position is often a desired synthetic goal.

Terminal Functionalization:

The selective functionalization of the terminal methyl group of long-chain alkanes is a field of active research, often relying on enzymatic or biomimetic approaches. For instance, certain enzymes are capable of hydroxylating the terminal carbon of alkanes with high selectivity. While direct enzymatic hydroxylation of this compound has not been extensively reported, this approach represents a potential avenue for the synthesis of ω-hydroxyalkylphosphonates. These alcohol derivatives can then be further oxidized to aldehydes or carboxylic acids, or converted to other functional groups such as halides or azides.

A more common chemical approach to obtain terminally functionalized alkylphosphonates is through the Michaelis-Arbuzov reaction of a trialkyl phosphite with a dihaloalkane. For example, the reaction of triethyl phosphite with an excess of 1,6-dibromohexane (B150918) can yield diethyl (6-bromohexyl)phosphonate. This ω-bromoalkylphosphonate is a versatile intermediate. The bromine atom can be displaced by a variety of nucleophiles to introduce a wide range of functional groups at the terminus of the alkyl chain. Subsequent hydrolysis of the phosphonate ester can then yield the corresponding phosphonic acid.

Table 1: Examples of Terminal Functionalization of Hexylphosphonate Precursors

| Precursor | Reagent(s) | Product | Functional Group Introduced |

|---|---|---|---|

| 1,6-dibromohexane | P(OEt)₃ | Diethyl (6-bromohexyl)phosphonate | Bromine |

| Diethyl (6-bromohexyl)phosphonate | NaN₃ | Diethyl (6-azidohexyl)phosphonate | Azide |

| Diethyl (6-bromohexyl)phosphonate | KCN | Diethyl (6-cyanohexyl)phosphonate | Cyano |

In-Chain Functionalization:

The functionalization of the internal methylene groups of the hexyl chain is generally less selective. Radical-based reactions, for instance, can lead to a mixture of products with functional groups at various positions along the chain. Photochemical or metal-catalyzed C-H activation methods are being developed to improve the selectivity of such transformations. For example, directed C-H activation, where the phosphonate group itself directs a catalyst to a specific C-H bond, could offer a pathway to more controlled in-chain functionalization, although this remains a developing area of research for long-chain alkylphosphonates.

Cyclization Reactions and Heterocycle Synthesis

The introduction of a functional group onto the alkyl chain of this compound opens up the possibility of intramolecular cyclization reactions to form a variety of carbocyclic and heterocyclic structures. The phosphonate group can either be a passive spectator in these reactions or an active participant in the ring-forming step.

Synthesis of Carbocycles:

If a second functional group is introduced into the molecule, for example, by converting the phosphonate ester to a phosphonic acid and then to a more reactive derivative, intramolecular reactions can lead to the formation of cyclic ketones. For instance, an ω-carboxyalkylphosphonic acid could potentially undergo intramolecular acylation under appropriate conditions to yield a cyclic keto-phosphonate.

Synthesis of Heterocycles:

A more common and synthetically valuable application of functionalized alkylphosphonates is in the synthesis of phosphorus-containing heterocycles. These compounds are of interest due to their potential biological activities.

Intramolecular Cyclization of Functionalized Alkylphosphonates:

A key strategy involves the intramolecular reaction of a functional group on the alkyl chain with the phosphonate moiety or a derivative thereof. For example, an ω-aminoalkylphosphonate, synthesized from the corresponding ω-bromoalkylphosphonate, can undergo intramolecular cyclization. Depending on the reaction conditions and the length of the alkyl chain, this can lead to the formation of cyclic phosphonamides.

Another important class of reactions involves the intramolecular Horner-Wadsworth-Emmons reaction. If an aldehyde or ketone functionality is introduced at the ω-position of the alkyl chain, deprotonation of the carbon adjacent to the phosphorus atom can generate a carbanion that can then react intramolecularly with the carbonyl group to form a cyclic alkene.

Table 2: Examples of Heterocycle Synthesis from Functionalized Hexylphosphonate Analogues

| Starting Material | Reaction Type | Heterocyclic Product |

|---|---|---|

| Diethyl (6-aminohexyl)phosphonate | Intramolecular amidation | Cyclic phosphonamide |

| Diethyl (6-oxohexyl)phosphonate | Intramolecular Horner-Wadsworth-Emmons | Cyclohexene derivative |

Multicomponent Reactions:

While not a direct cyclization of this compound itself, multicomponent reactions involving simpler phosphonates and other reagents can lead to the synthesis of complex heterocyclic phosphonates. These reactions assemble several starting materials in a single step to create a heterocyclic ring with a phosphonate group attached. Although examples specifically using a hexyl-bearing component are not widespread, the general methodologies are applicable. For instance, a variation of the Kabachnik-Fields reaction could potentially be used to synthesize α-amino heterocyclic phosphonates.

The reactivity of the alkyl chain of this compound, while challenging to control, provides a platform for the synthesis of a variety of functionalized derivatives. These derivatives, in turn, are valuable precursors for the construction of carbocyclic and, more significantly, heterocyclic systems, including those containing the phosphorus atom within the ring. The development of more selective C-H functionalization methods will undoubtedly expand the synthetic utility of this and related long-chain alkylphosphonates in the future.

Mechanistic Investigations of Reactions Involving 1 Diethoxyphosphorylhexane

Elucidation of Reaction Pathways and Transition States

The primary reaction pathway for 1-diethoxyphosphorylhexane is the Horner-Wadsworth-Emmons (HWE) olefination. This reaction begins with the deprotonation of the phosphonate (B1237965) at the carbon adjacent to the phosphoryl group, forming a nucleophilic phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then engages in a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. wikipedia.org

This addition leads to the formation of a tetrahedral intermediate, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.comwikipedia.org The formation of this oxaphosphetane is often the rate-determining step of the reaction. nrochemistry.com The transition state leading to the oxaphosphetane is critical in dictating the stereochemical outcome of the reaction. Steric factors in the transition state, where the reactants approach each other in an antiperiplanar fashion, generally favor the formation of a threo-intermediate, which ultimately leads to the (E)-alkene. organic-chemistry.org The oxaphosphetane intermediate is typically unstable and decomposes through a syn-elimination mechanism to yield the final alkene product and a water-soluble dialkyl phosphate (B84403) salt. wikipedia.orgorganic-chemistry.org

Another significant reaction pathway is the Michaelis-Arbuzov reaction, which is instrumental in the synthesis of this compound itself. This reaction involves the SN2 attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide like 1-bromohexane (B126081). wikipedia.orgnih.gov The mechanism proceeds through a phosphonium (B103445) salt intermediate. wikipedia.org The subsequent dealkylation of this intermediate by the displaced halide ion results in the formation of the pentavalent phosphonate product. wikipedia.org

Kinetic Studies and Reaction Rate Analysis

Several factors are known to influence the reaction kinetics:

Basicity and Nucleophilicity: Phosphonate carbanions are generally more nucleophilic but less basic than the corresponding phosphonium ylides used in the standard Wittig reaction. wikipedia.org This enhanced nucleophilicity allows them to react efficiently even with hindered ketones. nrochemistry.com

Temperature: Higher reaction temperatures can increase the rate of reaction. For instance, studies on related phosphonates have shown that increasing the temperature from -78 °C to 23 °C can influence the stereoselectivity, which is intrinsically linked to the relative rates of competing reaction pathways. wikipedia.org

Metal Cations: The choice of counter-ion for the base used in deprotonation (e.g., Li⁺, Na⁺, K⁺) can affect the reaction, with lithium salts often promoting greater (E)-stereoselectivity, suggesting an influence on the transition state energies and reaction kinetics. wikipedia.org

The rate of a chemical reaction is described by a rate equation, which for a simple second-order reaction (like the initial step of the HWE reaction) can be expressed as: Rate = k [Phosphonate Carbanion][Aldehyde]

Stereochemical Outcomes and Asymmetric Induction

The Horner-Wadsworth-Emmons reaction is renowned for its stereoselectivity, predominantly yielding (E)-alkenes (trans-olefins). wikipedia.orgnrochemistry.comorganic-chemistry.org This stereochemical preference is a direct consequence of thermodynamic control, where the transition state leading to the (E)-isomer is lower in energy due to minimized steric hindrance. organic-chemistry.org The equilibration of the betaine-like intermediates allows for the thermodynamically more stable anti-betaine to dominate, which then collapses to the (E)-alkene. wikipedia.org

The degree of (E)-selectivity can be influenced by several factors:

Structure of Reactants: Increasing the steric bulk of the aldehyde or the phosphonate generally leads to higher (E)-selectivity. wikipedia.orgharvard.edu

Reaction Conditions: As mentioned, higher temperatures and the use of lithium-based reagents tend to favor the formation of (E)-alkenes. wikipedia.org

Phosphonate Modification: While this compound itself typically yields (E)-alkenes, modifications to the phosphonate structure can invert this selectivity. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF), can produce (Z)-alkenes with high selectivity. nrochemistry.comyoutube.com

The following table illustrates the typical stereoselectivity observed in HWE reactions with various aldehydes, demonstrating the general preference for the (E)-isomer.

| Aldehyde | Phosphonate Reagent | Conditions | E:Z Ratio | Reference |

|---|---|---|---|---|

| Benzaldehyde | Triethyl phosphonoacetate | NaOEt, EtOH | 98:2 | harvard.edu |

| n-Propionaldehyde | Triethyl phosphonoacetate | NaOEt, EtOH | 95:5 | harvard.edu |

| Isobutyraldehyde | Triethyl phosphonoacetate | NaOEt, EtOH | 84:16 | harvard.edu |

| Cyclohexanecarboxaldehyde | Diethyl (cyanomethyl)phosphonate | KHDMS, 1,4-dioxane, rt | 86:14 (6.3:1) | nih.gov |

| Benzaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (CF3)2CHONa, THF | 3:97 | mdpi.com |

Asymmetric induction, the preferential formation of one enantiomer or diastereomer, is a key goal in modern organic synthesis. wikipedia.orgpearson.com While the standard HWE reaction using an achiral phosphonate like this compound on an achiral aldehyde will produce an achiral product or a racemic mixture if a new stereocenter is formed, asymmetric variants have been developed. These typically involve the use of chiral phosphonates, chiral auxiliaries, or chiral catalysts to induce enantioselectivity. nih.gov

Characterization of Reactive Intermediates

The mechanistic pathway of reactions involving this compound is defined by the formation of transient, highly reactive intermediates. nih.gov

Phosphonate Carbanion: This is the primary reactive intermediate in the HWE reaction. It is generated by the action of a strong base on the α-carbon of the phosphonate. The negative charge is stabilized by delocalization onto the adjacent electron-withdrawing phosphoryl group. Its formation can be inferred through the progress of the reaction upon addition of a base. wikipedia.orgnrochemistry.com

Oxaphosphetane: This four-membered heterocyclic intermediate is formed by the cyclization of the initial adduct between the phosphonate carbanion and the carbonyl compound. wikipedia.org Due to their high reactivity and short lifetimes, oxaphosphetanes are rarely isolated or directly observed under normal HWE reaction conditions. wikipedia.org However, their existence is supported by extensive mechanistic studies and, in some specialized cases, they have been isolated and characterized by NMR and X-ray crystallography, confirming their role in the reaction pathway. wikipedia.org

Phosphonium Salt: In the Michaelis-Arbuzov reaction for the synthesis of this compound, a tetra-coordinated phosphonium salt is the key intermediate. This species is formed from the nucleophilic attack of the trivalent phosphite on the alkyl halide. These intermediates are sometimes stable enough to be isolated, particularly when aryl phosphites are used. wikipedia.org

The study of these intermediates is crucial for understanding reaction mechanisms and for designing new synthetic methodologies with controlled reactivity and selectivity.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-diethoxyphosphorylhexane in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton, carbon, and phosphorus signals can be achieved. rice.edu

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about the number and type of hydrogen and carbon atoms present. In ¹H NMR, the chemical shift indicates the electronic environment of the protons, while integration reveals the relative number of protons in each environment and signal multiplicity (splitting pattern) details the number of adjacent protons. researchgate.net Similarly, ¹³C NMR shows a distinct signal for each chemically non-equivalent carbon atom. mdpi.com

For this compound, the structure consists of a hexyl chain directly bonded to the phosphorus atom and two ethoxy groups also attached to the phosphorus. The ¹H NMR spectrum displays characteristic signals for the terminal methyl group of the hexyl chain as a triplet, and the various methylene (B1212753) groups of the hexyl and ethoxy moieties as multiplets. The protons on carbons adjacent to the phosphorus atom experience coupling to the ³¹P nucleus, which can further split the signals. huji.ac.il

The ¹³C NMR spectrum is simplified by broadband proton decoupling, resulting in a single peak for each unique carbon. However, the carbon signals are split into doublets due to coupling with the central ³¹P nucleus (¹JCP, ²JCP, ³JCP). The magnitude of these coupling constants provides valuable information for assigning the carbon signals, with the one-bond coupling (¹JCP) being significantly larger for the carbon directly attached to the phosphorus. researchgate.nethmdb.ca

A recent study reported the following NMR data for diethyl hexylphosphonate, acquired in DMSO-d₆. sigmaaldrich.com

¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 4.02–3.91 | m | -P-O-CH₂-CH₃ (4H) |

| 1.76–1.57 | m | -P-CH₂-CH₂- (2H) | |

| 1.52–1.39 | m | -P-CH₂- (2H) | |

| 1.39–1.29 | m | -(CH₂)₃-CH₃ (2H) | |

| 1.29–1.18 | m | -P-O-CH₂-CH₃ & -(CH₂)₂-CH₃ (10H) | |

| 0.86 | t, J = 6.8 | -(CH₂)₅-CH₃ (3H) | |

| ¹³C | 60.7 | d, J = 6.4 | -P-O-CH₂-CH₃ |

| 30.7 | s | -CH₂- (Hexyl) | |

| 29.4 | d, J = 15.7 | -P-CH₂-CH₂- | |

| 24.5 | d, J = 138.4 | -P-CH₂-CH₂- | |

| 22.0 | d, J = 5.0 | -CH₂- (Hexyl) | |

| 21.8 | s | -CH₂- (Hexyl) | |

| 16.2 | d, J = 5.5 | -P-O-CH₂-CH₃ | |

| 13.8 | s | -(CH₂)₅-CH₃ |

Data sourced from Molecules 2021, 26, 5637. sigmaaldrich.com The multiplicity 'd' for ¹³C signals refers to a doublet caused by coupling to ³¹P.

³¹P NMR is a highly diagnostic technique for organophosphorus compounds due to the 100% natural abundance of the ³¹P isotope and its wide chemical shift range, which provides excellent signal dispersion. libretexts.orgrsc.org For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal is characteristic of a dialkyl alkylphosphonate. In a study on the selective esterification of phosphonic acids, the ³¹P chemical shift for this compound was reported at δ 31.9 ppm (in DMSO-d₆). sigmaaldrich.comchemicalbook.com

In a proton-coupled ³¹P NMR spectrum, the signal would appear as a complex multiplet due to coupling with protons on the adjacent carbons of the ethyl and hexyl groups (²JPH and ³JPH). While complex, this coupling pattern can confirm the connectivity around the phosphorus atom.

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the complex structure of this compound by mapping out the connectivity between atoms. rice.edumdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent CH₂ groups within the hexyl chain and between the CH₂ and CH₃ protons of the ethoxy groups, confirming the integrity of these alkyl fragments.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of each carbon in the ¹³C NMR spectrum based on the already-assigned proton spectrum.

¹H-³¹P HMBC: This powerful experiment directly shows correlations between protons and the phosphorus atom over multiple bonds. It would clearly show which protons are two bonds (²JHP) and three bonds (³JHP) away from the phosphorus, solidifying the assignment of the α- and β-protons of the hexyl chain and the ethoxy groups.

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its precise elemental formula. For this compound (C₁₀H₂₃O₃P), the theoretical exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³¹P).

Calculated Exact Mass for this compound

| Formula | Ion | Calculated m/z |

|---|---|---|

| C₁₀H₂₃O₃P | [M]⁺˙ | 222.1385 |

| [M+H]⁺ | 223.1463 | |

| [M+Na]⁺ | 245.1282 |

In addition to providing the molecular formula, mass spectrometry induces fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint that can help confirm the structure. For this compound, common fragmentation pathways would include:

Cleavage of the C-C bonds along the hexyl chain, leading to a series of peaks separated by 14 amu (CH₂).

Loss of an ethoxy group (-OCH₂CH₃) or an ethylene (B1197577) molecule via McLafferty rearrangement.

Alpha-cleavage of the hexyl chain at the bond adjacent to the phosphorus atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while a Raman spectrum results from vibrations that change the molecule's polarizability.

For this compound, the key functional groups give rise to characteristic bands:

P=O Stretch: A very strong and prominent absorption in the IR spectrum, typically found in the 1250-1200 cm⁻¹ region for alkyl phosphonates. This is often weaker in the Raman spectrum.

P-O-C Stretch: Strong absorptions in the IR spectrum, usually in the 1050-950 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching of the P-O-C linkage. sigmaaldrich.com

C-H Stretch: Multiple bands in the 3000-2850 cm⁻¹ region from the numerous C-H bonds in the alkyl chains. These are visible in both IR and Raman spectra.

C-H Bending: Vibrations for CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ region.

Alkyl Chain Backbone: The C-C stretching and other skeletal vibrations of the hexyl chain are more prominent in the Raman spectrum, which is particularly sensitive to non-polar bonds.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the phosphonate (B1237965) group and the hydrocarbon framework.

X-ray Crystallography and Electron Diffraction for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern to build an electron density map of the molecule. For a flexible molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cryogenic techniques. To date, a crystal structure for this compound has not been reported in the public domain. If a structure were determined, it would provide exact bond lengths, bond angles, and information on the preferred conformation of the ethoxy and hexyl chains in the crystalline state.

Electron diffraction is another technique that can provide structural information. It is often applied to gas-phase molecules or very small crystalline samples. In the gas phase, electron diffraction could reveal the average molecular structure, free from the packing forces present in a crystal. Studies on other organophosphorus compounds have successfully used this method to determine their molecular structures. chemicalbook.com However, like X-ray crystallography, there are no specific electron diffraction studies reported for this compound.

Electronic and Magnetic Resonance Spectroscopies (e.g., UV-Vis, EPR) in Mechanistic Contexts

Electronic and magnetic resonance spectroscopies are powerful tools for elucidating the electronic structure and reaction mechanisms of organophosphorus compounds. While specific studies on this compound are not extensively documented in public literature, the spectroscopic behavior of the broader class of alkylphosphonates provides a strong framework for understanding its potential electronic transitions and interactions in various chemical environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For simple alkylphosphonates like this compound, which lack extensive chromophores, the primary electronic transitions are expected to occur in the ultraviolet region. These transitions typically involve the non-bonding electrons on the phosphoryl oxygen and the sigma electrons of the P-O, P-C, and C-C bonds.

In the absence of conjugating groups, the UV absorption for dialkyl alkylphosphonates is generally weak and occurs at shorter wavelengths. However, in the context of mechanistic studies, UV-Vis spectroscopy becomes particularly insightful when the phosphonate group interacts with other species, such as metal ions or other reactive intermediates. For instance, when alkylphosphonates coordinate with metal centers, charge-transfer bands can appear in the UV-Vis spectrum. These bands, which are often intense, arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (or vice versa) and can provide valuable information about the nature and strength of the metal-ligand bond. Research on metal-alkylphosphonate frameworks has shown intense absorption regions around 200-250 nm, which are assigned to strong charge transfer from the coordinating oxygen atoms of the phosphonate to the metal centers. mdpi.com

The following table summarizes typical UV-Vis absorption data for related organophosphorus compounds, illustrating the electronic transitions that could be relevant for this compound in different contexts.

| Compound/System | λmax (nm) | Transition Type | Context/Notes |

| Simple Alkylphosphonates | < 200 | n → σ | In the absence of other chromophores. |

| Metal-Alkylphosphonate Complexes | 200 - 250 | Ligand-to-Metal Charge Transfer (LMCT) | Intense absorption characteristic of coordinated phosphonates. mdpi.com |

| Benzene-based Chromophores | ~204, ~255 | π → π | For comparison, illustrating the effect of an aromatic chromophore. basicmedicalkey.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as free radicals and transition metal ions. srce.hr In the context of this compound, EPR spectroscopy would be instrumental in mechanistic studies that involve radical intermediates. For example, in oxidation-reduction reactions or photolytic processes, a transient radical species might be formed.

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. srce.hr Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (like the ³¹P nucleus in a phosphonate radical). The resulting splitting pattern and coupling constants can help identify the specific radical and map the distribution of the unpaired electron's spin density within the molecule.

The application of EPR spectroscopy in studying the mechanisms involving this compound could include:

Identification of Radical Intermediates: In reactions initiated by radicals (e.g., using a radical initiator) or by photolysis, EPR can confirm the formation of phosphorus-centered or carbon-centered radicals derived from this compound.

Mechanistic Elucidation of Degradation: The environmental or industrial degradation of this compound may proceed through radical pathways. EPR could be used to identify the initial radical species formed, providing a starting point for understanding the entire degradation cascade.

Interaction with Paramagnetic Metals: If this compound is used in a system containing paramagnetic transition metals, EPR can probe the coordination environment around the metal center and provide details about the magnetic interactions between the metal and the phosphonate ligand.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. nih.gov These first-principles methods solve approximations of the Schrödinger equation to determine molecular properties. nih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly effective for geometry optimization, where the algorithm seeks the lowest energy (most stable) three-dimensional arrangement of atoms, and for calculating the energetic properties of the molecule. uaeh.edu.mx

In studies of the broader phosphonate (B1237965) class, DFT is routinely used to determine structural and electronic properties. For instance, a study aimed at creating a predictive model for phosphonate toxicity utilized DFT calculations with the PBEPBE exchange-correlation functional and a 6-311++G** basis set. researchgate.netnih.govuaeh.edu.mx This level of theory provides reliable data on quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity. researchgate.netnih.gov The analysis of these frontier orbitals helps in understanding the nucleophilic and electrophilic nature of the molecules. nih.gov

Table 1: Representative DFT-Calculated Quantum Descriptors for a Series of Phosphonates This table presents data from a study on various phosphonate derivatives to illustrate the type of information generated through DFT calculations. The specific values for 1-Diethoxyphosphorylhexane would require a dedicated computational study.

| Compound (Representative) | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) |

|---|---|---|---|

| Dimethyl methylphosphonate | -7.54 | 1.52 | 110.3 |

| Diethyl ethylphosphonate | -7.21 | 1.68 | 145.1 |

| Diisopropyl isopropylphosphonate | -6.95 | 1.85 | 180.5 |

Data sourced from studies on phosphonate derivatives for illustrative purposes. researchgate.netnih.gov

For situations demanding higher accuracy, particularly for thermodynamic properties like enthalpy of formation, ab initio composite methods are employed. Methods such as the Gaussian-n (e.g., G3, G4) and the correlation consistent Composite Approach (ccCA) combine results from several high-level calculations to extrapolate a highly accurate energy value. These methods systematically account for electron correlation, basis set size effects, and other contributions to the total electronic energy. While computationally more demanding, they provide benchmark-quality data that can be considered near experimental accuracy, making them invaluable for creating reliable thermochemical datasets.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a six-carbon alkyl chain and two ethyl groups, MD simulations are essential for exploring its vast conformational space. The simulation tracks the trajectory of each atom by solving Newton's equations of motion, allowing researchers to observe how the molecule folds, rotates, and flexes.

This analysis can identify the most stable conformers, determine the energy barriers between different rotational states (e.g., around the P-C and C-C bonds), and understand how the molecule's shape changes in different environments. Such studies are critical for understanding how the molecule might interact with biological targets or other chemical species.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. Quantum mechanical methods, particularly DFT, can calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants.

For phosphonates, ³¹P NMR is a key characterization technique. A study on the selective esterification of phosphonic acids successfully synthesized Diethyl Hexylphosphonate and reported its experimental NMR data. Computational prediction of the ³¹P, ¹³C, and ¹H NMR spectra of this compound would serve as a valuable tool for validating its synthesis and structural assignment.

Table 2: Experimental NMR Data for Diethyl Hexylphosphonate

| Nucleus | Solvent | Chemical Shift (δ) |

|---|---|---|

| ³¹P | DMSO-d6 | 33.1 ppm |

Data sourced from Koszelewski, D., & Ostaszewski, R. (2021).

Elucidation of Reaction Mechanisms via Computational Pathways

Understanding how a chemical reaction occurs at the molecular level is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry allows researchers to map the entire potential energy surface of a reaction, identifying intermediates, transition states, and calculating the activation energies for each step.

A relevant example is the study of the esterification of phosphonic acids. Researchers used ³¹P NMR to monitor the reaction progress and proposed a mechanism for the formation of phosphonate diesters. Computational modeling of this reaction could provide the precise structures and energies of the proposed intermediates, such as the (1,1-diethoxyethyl) ester of the phosphonic acid, and the transition states connecting them. This would offer a detailed, atomistic understanding of the transformation, confirming or refining the proposed pathway.

Development of Predictive Models for Phosphonate Reactivity

A significant application of computational chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models establish a mathematical relationship between the computed structural or electronic properties of a series of molecules and their experimentally measured activity or property (e.g., toxicity, reactivity). researchgate.netnih.gov

For the phosphonate class, a QSPR model was successfully developed to predict toxicity (expressed as the median lethal dose, LD₅₀). researchgate.net Researchers calculated a set of quantum chemical descriptors using DFT for 25 phosphonate derivatives. researchgate.netnih.gov Through multiple linear regression, they found that the toxicity could be accurately predicted using a combination of three key descriptors: the molecule's volume (V), the charge of the most electronegative atom (q), and the energy of the HOMO (E_HOMO). researchgate.net

The resulting model demonstrated strong predictive power and indicated that the oxygen atom of the P=O group is critical in the interaction mechanism with the acetylcholinesterase enzyme. nih.gov Such models are powerful tools for screening new compounds and prioritizing experimental work.

Table 3: Statistical Validation of a QSPR Model for Phosphonate Toxicity

| Parameter | Value | Description |

|---|---|---|

| R² | 82.71% | Coefficient of determination |

| R²_ADJ_ | 80.24% | Adjusted coefficient of determination |

| F | 33.5 | Fisher test value, indicating statistical significance |

| Q²_boot_ | 75.45% | Squared correlation coefficient from bootstrap analysis |

Data sourced from Camacho-Mendoza, R. L., et al. (2018). researchgate.netnih.gov

Applications and Emerging Roles in Advanced Chemical Research

Role in Materials Chemistry and Supramolecular Architectures

The phosphonate (B1237965) group, derived from compounds like 1-diethoxyphosphorylhexane, is a key functional moiety in the construction of novel materials. Its ability to coordinate with metal ions and its potential for incorporation into polymeric structures make it a target for materials design.

Metal Phosphonate Frameworks (MPFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous polymers composed of metal ions or clusters linked by organic molecules. wikipedia.org While multidentate linkers, such as 1,4-benzenedicarboxylic acid, are most common for creating robust, three-dimensional structures, monodentate ligands also play a crucial role. wikipedia.orgaub.edu.lb

After hydrolysis of its diethyl ester groups to yield hexylphosphonic acid, the resulting phosphonate can act as a monodentate or bridging ligand. In the context of MOFs and coordination polymers, such alkylphosphonates can serve several functions:

Surface Modification: The hexylphosphonate can be anchored to the surface of a pre-formed MOF, modifying its surface properties. The nonpolar hexyl chain can increase the hydrophobicity of the material, which is advantageous for applications in separating nonpolar molecules or for catalysis in non-aqueous media.

Pillaring and Dimensionality Control: While less common for simple alkylphosphonates, phosphonate groups can act as "pillars" between 2D layers of coordination polymers, extending them into 3D architectures. The length and nature of the alkyl chain—in this case, the hexyl group—would directly influence the interlayer spacing.

The synthesis of these materials often involves solvothermal methods, where metal salts and the organic linkers are heated in a solvent like N,N-dimethylformamide (DMF). berkeley.edu Room temperature synthesis methods are also being developed to accommodate more sensitive components. berkeley.edu

Design of Polymerizable Monomers and Functional Materials

This compound, while not a monomer itself, is a key starting material for designing functional monomers that can be incorporated into polymers. The phosphonate group can impart desirable properties such as flame retardancy, metal chelation, and improved adhesion to the final polymer. The synthesis of such materials often utilizes controlled/living radical polymerization (CLRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which allow for precise control over the polymer's architecture. rsc.orgadvancedsciencenews.comcmu.edu

A common strategy involves chemically modifying the hexyl chain of the phosphonate to introduce a polymerizable functional group. For example, a terminal alkene could be introduced, which can then participate in polymerization reactions. This post-polymerization functionalization is a powerful tool for creating advanced materials. abo.fi The phosphonate moiety is generally stable under polymerization conditions, making it a reliable component for functional polymer design. cmu.edu

| Functionalization Strategy | Polymerization Method | Potential Polymer Property |

| Introduction of an acrylate (B77674) group onto the hexyl chain | Free Radical Polymerization, ATRP | Flame retardancy, adhesion |

| Introduction of a vinyl group onto the hexyl chain | RAFT, Ring-Opening Polymerization (ROP) | Metal ion binding, surface modification |

| Use as a chain transfer agent precursor in RAFT | RAFT | Control over molecular weight and dispersity |

These functional polymers have applications in coatings, biomedical devices, and advanced composites where the specific properties conferred by the phosphonate group are required.

Contributions to Advanced Organic Synthesis

In synthetic organic chemistry, dialkyl phosphonates are workhorse reagents for the formation of carbon-carbon bonds and the introduction of phosphonate groups into complex molecules. lu.se

Synthesis of Complex Organic Molecules Featuring Phosphonate Moieties

The most prominent role of this compound in organic synthesis is as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of alkene synthesis. The process involves the deprotonation of the carbon atom adjacent (alpha) to the phosphoryl group using a strong base (e.g., sodium hydride) to form a phosphorus-stabilized carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone to form a new carbon-carbon double bond, typically with high E-selectivity (trans-alkene).

This method allows for the synthesis of a vast range of complex alkenes where a hexyl group is attached to one of the sp² carbons of the double bond.

General Horner-Wadsworth-Emmons (HWE) Reaction Scheme

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1. Deprotonation | This compound, Strong Base (e.g., NaH) | Phosphorus-stabilized carbanion | The base removes a proton from the carbon alpha to the phosphorus, creating a highly nucleophilic intermediate. |

| 2. Nucleophilic Attack | Carbanion, Aldehyde or Ketone (R¹-CO-R²) | Betaine intermediate | The carbanion attacks the electrophilic carbonyl carbon. |

| 3. Elimination | Betaine intermediate | Alkene (Hexyl-CH=CR¹R²) + Diethyl phosphate (B84403) salt | The intermediate collapses, eliminating a stable phosphate salt and forming the C=C double bond. |

This reaction is fundamental in the synthesis of natural products, pharmaceuticals, and other complex organic targets. youtube.com

Chiral Phosphonate Synthesis and Resolution Strategies

While this compound itself is achiral, the synthesis of chiral phosphonates is a significant area of research due to their applications in medicine and materials science. unl.pt Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement (enantiomer), which is often crucial for biological activity. unl.ptmdpi.com

Strategies relevant to producing chiral analogues based on a hexylphosphonate structure include:

Catalytic Asymmetric Hydrogenation: If a double bond is present in the alkyl chain of a phosphonate precursor (e.g., diethyl hex-2-enylphosphonate), it can be hydrogenated using a chiral metal catalyst (often based on rhodium or ruthenium) to produce a specific enantiomer of the saturated chiral phosphonate. researchgate.netthieme-connect.com

Phospha-Michael Addition: This reaction involves the conjugate addition of a phosphorus nucleophile to an activated C=C bond in the presence of a chiral catalyst. mdpi.com This can be used to construct chiral phosphonates with functionality at the β-carbon.

Phospha-Aldol (Pudovik) Reaction: The asymmetric addition of a phosphite (B83602) to an aldehyde, catalyzed by a chiral Lewis acid or base, can generate chiral α-hydroxy phosphonates. unl.pt

Kinetic Resolution: A racemic mixture of a chiral phosphonate can be resolved by reacting it with a chiral enzyme or catalyst that selectively transforms only one of the enantiomers, allowing the other to be isolated in high enantiomeric purity.

These methods provide access to optically active phosphonates that are valuable as chiral building blocks or as final target molecules in agrochemical and pharmaceutical research. thieme-connect.com

Research into Bioactive Phosphonate Analogues and Enzyme Inhibitors (Focus on Chemical Design and Synthetic Accessibility)

The phosphonate group is a well-established bioisostere of phosphate and carboxylate groups. frontiersin.org Its tetrahedral geometry and negative charge (upon hydrolysis) mimic the transition states of enzymatic reactions involving phosphate esters or carboxylic acids. researchgate.net Crucially, the C-P bond is resistant to enzymatic and chemical hydrolysis, making phosphonate-containing molecules more stable in biological systems than their phosphate counterparts. This makes them excellent candidates for the design of enzyme inhibitors. mdpi.com

The chemical design of such inhibitors often involves replacing a key phosphate or carboxylate group in a natural enzyme substrate with a phosphonate moiety. The hexyl group of this compound can serve as a simple, hydrophobic alkyl tail in the design of these analogues, or it can be a starting point for more elaborate synthetic modifications.

Synthetic Accessibility and Design Principles:

Building Block Approach: Simple dialkyl alkylphosphonates, like this compound, serve as readily available starting materials. More complex functionality is built onto this core structure.

Synthesis of Phosphonamidates: Symmetrical phosphonate diesters can be converted into phosphonamidates by reacting them with amino acids. mdpi.comnih.gov This links the phosphonate core to peptides or other amine-containing biomolecules, as demonstrated in the synthesis of analogues of N-acyl homoserine lactones, which have potential applications as herbicides or quorum sensing modulators. mdpi.comnih.gov

Synthesis of α-Functionalized Phosphonates: The carbon alpha to the phosphorus can be functionalized. For instance, α-hydroxyphosphonates can be synthesized via the Pudovik reaction and subsequently converted to other groups. rsc.org The synthesis of fluorinated or amino alcohol derivatives of alkylphosphonates has been explored for creating analogues of bioactive compounds like GABOB (4-amino-3-hydroxybutyric acid). nih.gov

Inhibitor Design: Phosphonate analogues of enzyme substrates are designed to bind tightly to the active site, blocking the natural substrate. For example, salicylanilide (B1680751) diethyl phosphates have been synthesized and evaluated as inhibitors of mycobacterial enzymes like L-alanine dehydrogenase. nih.gov Similarly, phosphonate derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. nih.gov

The synthetic accessibility from common starting materials like this compound is a key advantage, allowing chemists to systematically modify structures to optimize binding affinity and inhibitory potency.

Interdisciplinary Research Frontiers involving Phosphonate Chemistry

The unique chemical architecture of this compound, featuring a stable carbon-phosphorus (C-P) bond, positions it at the crossroads of several scientific disciplines. This intrinsic stability, coupled with the versatile reactivity of the phosphonate group, opens avenues for its application in materials science, medicinal chemistry, and catalysis, fostering a rich environment for interdisciplinary collaboration.

Research into phosphonates, as a class of compounds, has revealed their significant potential. They are recognized as effective mimics of phosphates in various biological systems, a property that has been extensively explored in medicinal chemistry for the development of enzyme inhibitors, antiviral agents, and anticancer drugs. The principles governing these interactions can be extrapolated to understand the potential biological activities of this compound derivatives. For instance, a study on a related compound, diethyl 6-(isothiocyanate)hexylphosphonate, which was synthesized from a diethyl 6-azidohexylphosphonate precursor, has shown potential in the development of antitumor agents. nih.gov This highlights the value of the hexylphosphonate backbone in designing biologically active molecules.

In the realm of materials science, the incorporation of phosphonate moieties into polymer chains can impart desirable properties such as improved adhesion and flame retardancy. Research on adhesive polymers has involved the synthesis of complex molecules like diethyl 6-hydroxy-1-diethylphosphonooxy-hexylphosphonate, indicating the utility of the hexylphosphonate structure in creating advanced materials. nih.gov The field of nanotechnology also presents a promising frontier, where phosphonate-functionalized nanoparticles are being investigated for various applications.

Furthermore, the interaction of phosphonate esters with biological molecules is a subject of significant interest. For example, the n-hexylphosphonate ethyl ester has been studied in the context of its complex with triglyceride lipase, suggesting a role for such compounds in understanding enzyme inhibition and interfacial catalysis. nih.govresearchgate.netyork.ac.uk These studies underscore the interdisciplinary nature of phosphonate chemistry, where principles of organic synthesis, biochemistry, and materials science converge.

The synthesis of this compound itself has been a subject of chemical research, with methods being developed to achieve high yields and purity. One such method involves the selective esterification of hexylphosphonic acid. nih.govresearchgate.net The characterization of the resulting compound is crucial for its application in any field and is typically achieved through spectroscopic techniques.

Table 1: Synthesis and Characterization of Diethyl Hexylphosphonate

| Parameter | Details | Reference |

|---|---|---|

| Synthesis Method | Selective esterification of hexylphosphonic acid | nih.govresearchgate.net |

| Yield | 91% | nih.gov |

| Appearance | Colorless oil | nih.gov |

| ¹H NMR (400 MHz, DMSO-d6) δ | 4.02–3.91 (m, 4H), 1.76–1.57 (m, 2H), 1.52–1.39 (m, 2H), 1.39–1.29 (m, 2H), 1.29–1.18 (m, 10H), 0.86 (t, J = 6.9 Hz, 3H) | nih.gov |

| ³¹P NMR (162 MHz, DMSO-d6) δ | 33.1 | researchgate.net |

This interactive table provides key data on the synthesis and spectroscopic characterization of Diethyl Hexylphosphonate.

The exploration of this compound and its derivatives is a testament to the power of interdisciplinary research. As chemists devise new synthetic routes and materials scientists explore its incorporation into novel materials, biochemists and medicinal chemists can investigate its biological interactions and therapeutic potential. This collaborative approach is essential to fully unlock the capabilities of this versatile phosphonate compound.

Q & A

Basic: What are the established synthetic routes for 1-diethoxyphosphorylhexane, and how can researchers validate their efficiency?

Answer:

The synthesis of this compound typically involves phosphorylation reactions using hexane derivatives. A one-step synthesis approach, leveraging AI-driven retrosynthetic tools (e.g., Template_relevance models), can predict feasible routes by analyzing databases like PISTACHIO and REAXYS . To validate efficiency:

- Monitor reaction progress via ³¹P NMR to track phosphoryl group incorporation.

- Optimize solvent systems (e.g., anhydrous THF or dichloromethane) to minimize hydrolysis.

- Confirm purity using HPLC with a C18 column and UV detection at 210 nm .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR for alkyl chain integrity (δ 0.8–1.5 ppm for hexane protons) and ³¹P NMR for phosphoryl group confirmation (δ ~20–25 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1).

- FT-IR : Peaks at 1250–1300 cm⁻¹ (P=O stretch) and 1020–1100 cm⁻¹ (P-O-C) .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.

- Waste Management : Collect organic waste separately and neutralize residual phosphoryl groups with aqueous bicarbonate before disposal .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Answer:

Contradictions may arise from solvent effects or impurities. Mitigation strategies:

- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.

- Use deuterated solvents (CDCl₃ or DMSO-d₆) consistently to avoid solvent-induced shifts.

- Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .

Advanced: What methodologies optimize the enantiomeric purity of chiral this compound derivatives?

Answer:

- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol during phosphorylation.

- Dynamic Kinetic Resolution : Combine enzymatic catalysts (lipases) with racemization agents to enhance yield and enantiomeric excess (ee) .

Advanced: How can computational models predict the environmental persistence of this compound?

Answer:

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential.

- Hydrolysis Studies : Simulate aqueous stability at varying pH (pH 3–9) and temperatures (25–50°C) to identify degradation products.

- Ecotoxicity Assays : Pair computational data with Daphnia magna or algal growth inhibition tests for ecological risk assessment .

Advanced: What strategies address low yields in large-scale synthesis of this compound?

Answer:

- Reactor Design : Use continuous-flow systems to enhance mixing and heat transfer.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or BF₃·OEt₂) to accelerate phosphorylation.

- In-situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time yield optimization .

Advanced: How do researchers validate the absence of neurotoxic impurities in this compound batches?

Answer:

- Toxicological Profiling : Conduct in vitro assays (e.g., SH-SY5Y neuroblastoma cell viability tests) .

- Impurity Tracking : Use LC-MS/MS to detect trace phosphorylated byproducts (e.g., ethyl phosphate esters).

- Comparative Analysis : Cross-reference with safety data from structurally analogous compounds (e.g., diethyl phosphorylated alkanes) .

Advanced: What statistical methods are robust for analyzing batch-to-batch variability in this compound synthesis?

Answer:

- ANOVA : Compare means of key parameters (yield, purity) across batches.